molecular formula C12H13Cl2N3O2S B13567305 2,6-dichloro-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide

2,6-dichloro-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide

Cat. No.: B13567305
M. Wt: 334.2 g/mol
InChI Key: VGYZPSUYKCROSL-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a dichlorobenzene ring, a pyrazole moiety, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Chlorination: The benzene ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

    Sulfonation: The sulfonamide group is introduced by reacting the chlorinated benzene with a sulfonating agent like chlorosulfonic acid.

    Coupling Reaction: Finally, the pyrazole ring is coupled with the sulfonated benzene derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with various substituents replacing the chlorine atoms.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

2,6-dichloro-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(1H-pyrazol-4-yl)benzene-1-sulfonamide
  • 2,6-dichloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide
  • 2,6-dichloro-N-(1H-pyrazol-3-yl)benzene-1-sulfonamide

Uniqueness

2,6-dichloro-N-(trimethyl-1H-pyrazol-4-yl)benzene-1-sulfonamide is unique due to the presence of the trimethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications.

Properties

Molecular Formula

C12H13Cl2N3O2S

Molecular Weight

334.2 g/mol

IUPAC Name

2,6-dichloro-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C12H13Cl2N3O2S/c1-7-11(8(2)17(3)15-7)16-20(18,19)12-9(13)5-4-6-10(12)14/h4-6,16H,1-3H3

InChI Key

VGYZPSUYKCROSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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